DL-Cycloserin

Übersicht

Beschreibung

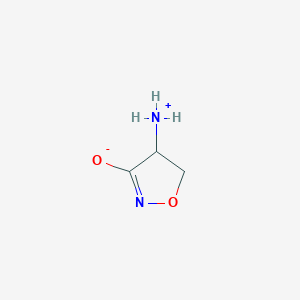

4-amino-1,2-oxazolidin-3-one is a member of the class of oxazolidines that is isoxazoldin-3-one which is substituted at position 4 by an amino group. It is a serine derivative, a member of oxazolidines, a primary amino compound and a hydroxamic acid ester.

Wissenschaftliche Forschungsanwendungen

- Es wird als Teil eines Mehrfachmedikamentenregimes zur Behandlung von Tuberkulose eingesetzt, wenn eine Resistenz gegen Primärmedikamente entwickelt wurde .

- DL-Cycloserin wirkt als ein exzitatorischer Aminosäureagonist, der an NMDA-Rezeptoren bindet und eine Reaktion auslöst .

- Als Antimetabolit ähnelt this compound strukturell einem Metaboliten, konkurriert aber mit ihm oder ersetzt ihn, wodurch seine normale Verwendung verhindert oder reduziert wird .

Antituberkulosemittel

NMDA-Rezeptor-Agonist

Antimetabolit

Metallkomplexe

Wirkmechanismus

Target of Action

DL-Cycloserine, also known as 4-Aminoisoxazolidin-3-one, primarily targets the alanine racemase (Alr) and D-alanine: D-alanine ligase (Ddl) enzymes . These enzymes are crucial in the cytosolic stages of peptidoglycan synthesis, a key component of bacterial cell walls .

Mode of Action

As a cyclic analogue of D-alanine, DL-Cycloserine acts against its primary targets by inhibiting their function . It interferes with an early step in bacterial cell wall synthesis by competitively inhibiting the two enzymes, thereby disrupting the supply and incorporation of D-alanine into the essential peptide bridges .

Biochemical Pathways

The inhibition of Alr and Ddl enzymes disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall formation . This disruption affects the structural integrity of the bacterial cell wall, leading to downstream effects such as bacterial cell death .

Pharmacokinetics

DL-Cycloserine has a bioavailability of approximately 70% to 90%, indicating that a significant proportion of the drug reaches the systemic circulation when administered orally . It is metabolized in the liver and excreted by the kidneys . The elimination half-life is about 10 hours in individuals with normal kidney function .

Result of Action

The primary result of DL-Cycloserine’s action is the weakening of bacterial cell walls due to the disruption of peptidoglycan synthesis . This leads to the death of the bacteria, making DL-Cycloserine an effective antibiotic, particularly against multi-drug resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .

Action Environment

The efficacy of DL-Cycloserine can be influenced by various environmental factors. For instance, it has been suggested that DL-Cycloserine can facilitate reconsolidation of fear memory when exposure procedures are unsuccessful . This implies that the therapeutic context, such as the success of exposure procedures in cognitive-behavioral therapy, can influence the action of DL-Cycloserine .

Biochemische Analyse

Biochemical Properties

DL-Cycloserine is a cyclic analogue of D-alanine and works by interfering with the formation of the bacteria’s cell wall . It acts against two crucial enzymes important in the cytosolic stages of peptidoglycan synthesis: alanine racemase (Alr) and D-alanine: D-alanine ligase (Ddl) .

Cellular Effects

DL-Cycloserine has been found to kill 6.3 log 10 colony-forming units (CFU)/mL extracellular bacilli over 28 days . Its efficacy is driven by the percentage of time concentration persisted above the minimum inhibitory concentration (MIC) .

Molecular Mechanism

The molecular mechanism of DL-Cycloserine involves its structural similarity to D-alanine. It inhibits the enzymes alanine racemase and D-alanine: D-alanine ligase, which are required for the synthesis of peptidoglycan in the bacterial cell wall .

Temporal Effects in Laboratory Settings

In laboratory settings, DL-Cycloserine has shown to have a significant impact over time. It has been observed to kill 6.3 log 10 CFU/mL extracellular bacilli over 28 days .

Metabolic Pathways

DL-Cycloserine is involved in the metabolic pathway of peptidoglycan synthesis in bacteria. It inhibits the enzymes alanine racemase and D-alanine: D-alanine ligase, disrupting the formation of the bacterial cell wall .

Subcellular Localization

Given its mechanism of action, it is likely to be found where the enzymes it inhibits (alanine racemase and D-alanine: D-alanine ligase) are located, which is in the cytoplasm of bacterial cells .

Biologische Aktivität

4-Aminoisoxazolidin-3-one, also known as D-cycloserine, is a cyclic analogue of D-alanine and has been extensively studied for its biological activities, particularly in the context of antibiotic properties and potential therapeutic applications in neuropsychiatric disorders. This compound is notable for its role in inhibiting bacterial cell wall synthesis, making it significant in treating tuberculosis and other bacterial infections.

4-Aminoisoxazolidin-3-one primarily targets two enzymes involved in bacterial cell wall biosynthesis:

- Alanine Racemase (Alr) : Converts L-alanine to D-alanine.

- D-Alanine:D-Alanine Ligase (Ddl) : Catalyzes the formation of D-alanine dipeptides.

By inhibiting these enzymes, 4-aminoisoxazolidin-3-one disrupts peptidoglycan synthesis, leading to weakened bacterial cell walls and ultimately bacterial cell death. This mechanism is crucial for its efficacy as an antibiotic agent against various Gram-positive bacteria, including Mycobacterium tuberculosis .

Pharmacokinetics

The pharmacokinetic profile of 4-aminoisoxazolidin-3-one reveals:

- Bioavailability : Approximately 70% to 90%, indicating effective systemic circulation upon oral administration.

- Metabolism : Primarily occurs in the liver.

- Elimination Half-life : About 10 hours under normal kidney function.

- Excretion : Predominantly through the kidneys .

Antimicrobial Properties

4-Aminoisoxazolidin-3-one exhibits significant antimicrobial activity. In laboratory settings, it has been shown to reduce colony-forming units (CFU) of extracellular bacilli by 6.3 log over a period of 28 days, demonstrating its potency against resistant strains of bacteria.

Neuropharmacological Effects

Recent studies have explored the role of 4-aminoisoxazolidin-3-one as a modulator of NMDA receptors, particularly the NR2B subunit. This has implications for treating neuropsychiatric disorders such as depression and anxiety. The compound's partial agonism at NMDA receptors may enhance neural plasticity and promote antidepressant effects .

Case Studies

- Tuberculosis Treatment : Clinical studies have demonstrated that combining 4-aminoisoxazolidin-3-one with other antitubercular drugs can enhance treatment efficacy in multi-drug resistant tuberculosis cases. Its ability to penetrate the blood-brain barrier also suggests potential utility in central nervous system infections .

- Depression Management : A study indicated that patients receiving D-cycloserine showed improved outcomes in cognitive behavioral therapy for social anxiety disorder, suggesting its role in enhancing therapeutic interventions through NMDA receptor modulation .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-amino-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCUQKUCUHJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859074 | |

| Record name | DL-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68-39-3, 339-72-0, 68-41-7 | |

| Record name | 4-Amino-3-isoxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolidinone, 4-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcycloserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-cycloserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-cycloserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-aminoisoxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.